1-(9H-fluoren-2-yl)-2-pyrimidin-2-ylsulfanylethanone
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Overview
Description
1-(9H-fluoren-2-yl)-2-pyrimidin-2-ylsulfanylethanone is an organic compound that features a fluorene moiety linked to a pyrimidine ring via a thioether bridge. This compound is of interest due to its unique structural properties, which make it a valuable subject in various fields of scientific research, including organic chemistry, materials science, and medicinal chemistry.
Preparation Methods
The synthesis of 1-(9H-fluoren-2-yl)-2-pyrimidin-2-ylsulfanylethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 9H-fluorene and 2-chloropyrimidine.
Formation of Thioether Linkage: The reaction between 9H-fluorene and 2-chloropyrimidine is facilitated by a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, forming the thioether linkage.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(9H-fluoren-2-yl)-2-pyrimidin-2-ylsulfanylethanone undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine (Br2) or chlorine (Cl2).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(9H-fluoren-2-yl)-2-pyrimidin-2-ylsulfanylethanone has several scientific research applications:
Organic Chemistry: It serves as a building block for the synthesis of more complex molecules, including polymers and dendrimers.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting cancer and infectious diseases.
Biological Research: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(9H-fluoren-2-yl)-2-pyrimidin-2-ylsulfanylethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
1-(9H-fluoren-2-yl)-2-pyrimidin-2-ylsulfanylethanone can be compared with other similar compounds, such as:
9H-Fluoren-2-yl isocyanate: This compound features a similar fluorene moiety but differs in its functional group, which is an isocyanate instead of a thioether.
2,7-Dichloro-9H-fluorene: This compound has a fluorene core with chlorine substituents, making it distinct in terms of reactivity and applications.
2-(9H-Fluoren-2-yl)benzimidazole: This compound contains a benzimidazole ring linked to the fluorene moiety, offering different electronic and steric properties.
The uniqueness of this compound lies in its combination of a fluorene and pyrimidine ring connected via a thioether linkage, which imparts specific chemical and biological properties not found in the other compounds.
Properties
IUPAC Name |
1-(9H-fluoren-2-yl)-2-pyrimidin-2-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c22-18(12-23-19-20-8-3-9-21-19)14-6-7-17-15(11-14)10-13-4-1-2-5-16(13)17/h1-9,11H,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHLZLQQVAHSKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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